Bis(4-Methyl-2-pentyl) Phthalate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

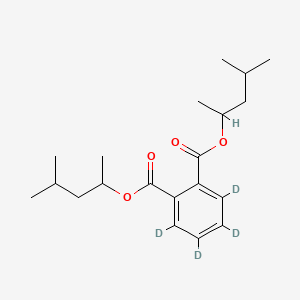

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methylpentan-2-yl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13(2)11-15(5)23-19(21)17-9-7-8-10-18(17)20(22)24-16(6)12-14(3)4/h7-10,13-16H,11-12H2,1-6H3/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFXUVUVOTXFND-ULDPCNCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC(C)CC(C)C)C(=O)OC(C)CC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334578 | |

| Record name | Bis(4-methylpentan-2-yl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398066-13-1 | |

| Record name | Bis(4-methylpentan-2-yl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-Methyl-2-pentyl) Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Bis(4-Methyl-2-pentyl) Phthalate-d4, a deuterated analog of the plasticizer Bis(4-Methyl-2-pentyl) Phthalate (B1215562). This document is intended to serve as a valuable resource for professionals in research and development who utilize isotopically labeled compounds for applications such as internal standards in quantitative mass spectrometry-based analyses.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Bis(4-Methyl-2-pentyl) Phthalate where four hydrogen atoms on the phthalate ring have been replaced with deuterium. This substitution results in a higher molecular weight, which allows it to be distinguished from its unlabeled counterpart in mass spectrometry, making it an ideal internal standard for isotope dilution analysis.

| Property | Value |

| Chemical Name | bis(4-methylpentan-2-yl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |

| CAS Number | 1398066-13-1 |

| Molecular Formula | C₂₀H₂₆D₄O₄ |

| Molecular Weight | 338.47 g/mol |

| Appearance | Solid (at room temperature) |

| Isotopic Purity | ≥98 atom % D |

Physicochemical Data

The following table summarizes key physicochemical properties for both the deuterated and non-deuterated forms of Bis(4-Methyl-2-pentyl) Phthalate. Data for the deuterated compound are often predicted, while more extensive experimental data is available for the non-deuterated analog.

| Property | This compound | Bis(4-Methyl-2-pentyl) Phthalate |

| CAS Number | 1398066-13-1 | 84-63-9, 146-50-9 |

| Molecular Formula | C₂₀H₂₆D₄O₄ | C₂₀H₃₀O₄ |

| Molecular Weight | 338.47 g/mol | 334.45 g/mol |

| Boiling Point | ~308.3 °C at 760 mmHg (Predicted) | 341.5 °C at 760 mmHg |

| Density | ~1.0 g/cm³ (Predicted) | 1.01 g/cm³ |

| Flash Point | ~161.2 °C (Predicted) | 180 °C |

Solubility and Storage

This compound, like other phthalates, is expected to have low solubility in water but good solubility in many organic solvents.

| Solvent | Solubility |

| Water | Low |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetonitrile | Soluble |

| Hexane (B92381) | Soluble |

Storage Recommendations: For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound. These are generalized procedures and may require optimization for specific laboratory conditions and instrumentation.

Representative Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of deuterated phthalic anhydride (B1165640) with 4-methyl-2-pentanol (B46003).

Materials:

-

Phthalic-d4 anhydride

-

4-Methyl-2-pentanol

-

Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous toluene

-

Sodium bicarbonate solution (5%)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for purification (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine phthalic-d4 anhydride (1 equivalent), 4-methyl-2-pentanol (2.2 equivalents), and a catalytic amount of sulfuric acid in toluene.

-

Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Isotope Dilution GC-MS Analysis of Bis(4-Methyl-2-pentyl) Phthalate

This protocol describes a general method for the quantification of Bis(4-Methyl-2-pentyl) Phthalate in a sample matrix using this compound as an internal standard.

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a non-polar or mid-polar capillary column)

-

Sample containing the analyte of interest

-

This compound internal standard solution of known concentration

-

Organic solvent for sample preparation and dilution (e.g., hexane or ethyl acetate)

Procedure:

-

Sample Preparation: Accurately weigh or measure the sample and spike it with a known amount of the this compound internal standard solution.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the phthalates from the sample matrix.

-

Concentration and Reconstitution: Concentrate the extract to a small volume under a gentle stream of nitrogen and reconstitute it in a suitable solvent for GC-MS analysis.

-

GC-MS Analysis:

-

Injector: Set to a temperature of ~280°C in splitless mode.

-

Oven Temperature Program: A representative program could be: start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes. This program should be optimized for the specific column and analytes.

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. Monitor characteristic ions for both the analyte and the deuterated internal standard. For example, monitor the molecular ions or key fragment ions.

-

-

Quantification: Create a calibration curve by analyzing standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Caption: Isotope Dilution GC-MS Workflow.

Caption: Synthesis Workflow.

An In-depth Technical Guide to the Physical Characteristics of Bis(4-Methyl-2-pentyl) Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(4-Methyl-2-pentyl) Phthalate-d4, a deuterated analog of the plasticizer Bis(4-Methyl-2-pentyl) Phthalate (B1215562). This document is intended to serve as a valuable resource for researchers and professionals in drug development and analytical sciences, offering detailed data, experimental protocols, and logical workflows.

Core Physical and Chemical Data

This compound is primarily utilized as an internal standard in analytical methodologies, particularly in mass spectrometry-based assays, for the quantification of its non-deuterated counterpart in various matrices. The incorporation of four deuterium (B1214612) atoms on the phthalate ring provides a distinct mass difference, enabling precise and accurate measurements.

A summary of the key physical and chemical properties for both the deuterated and non-deuterated forms is presented below.

| Property | This compound | Bis(4-Methyl-2-pentyl) Phthalate (non-deuterated) |

| Chemical Formula | C₂₀H₂₆D₄O₄ | C₂₀H₃₀O₄ |

| Molecular Weight | 338.47 g/mol [1] | 334.45 g/mol [2][3][4] |

| CAS Number | 1398066-13-1 | 84-63-9[2][3][4][5], 146-50-9[1][6] |

| Physical State | Powder/Neat Solid | Liquid[7] |

| Melting Point | Not reported in available literature | Not reported in available literature[2] |

| Boiling Point | Not available | 341.5 °C at 760 mmHg[6] |

| Density | Not available | 1.01 g/cm³[6] |

| Flash Point | Not available | 180 °C[6] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in analytical standards and various experimental assays.

Water Solubility: As a member of the phthalate ester family with relatively long alkyl chains, this compound exhibits very low solubility in water.

Experimental Protocols

Detailed methodologies for the determination of key physical characteristics are outlined below, based on internationally recognized guidelines.

Determination of Melting Point (Adapted from OECD Guideline 102)

The melting point of a substance is the temperature at which the phase transition from solid to liquid occurs. For a crystalline powder like this compound, the capillary method is a suitable approach.

Principle: A small amount of the powdered substance is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded.

Apparatus:

-

Melting point apparatus with a heating block and a means of controlled heating.

-

Capillary tubes (one end sealed).

-

Thermometer calibrated to a traceable standard.

Procedure:

-

Sample Preparation: A small amount of the dry this compound powder is introduced into the open end of a capillary tube and packed down by tapping the sealed end on a hard surface to a height of 2-4 mm.

-

Instrument Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rapid rate initially to a temperature approximately 10°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first signs of melting are observed and the temperature at which the substance becomes completely liquid are recorded as the melting range.

Determination of Water Solubility (Adapted from OECD Guideline 105 - Flask Method)

This method is suitable for determining the water solubility of substances that are sparingly soluble.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the saturated aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., GC-MS or LC-MS).

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a flask containing a known volume of distilled or deionized water.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., at 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The solution is allowed to stand at the same constant temperature to allow for the separation of undissolved material. If necessary, centrifugation is used to remove suspended particles.

-

Analysis: A known volume of the clear aqueous phase is carefully removed and the concentration of the dissolved this compound is determined using a validated analytical method.

Analytical Workflow for Phthalate Quantification

The primary application of this compound is as an internal standard for the quantification of phthalates in various samples, such as consumer products. A typical analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

Caption: Analytical workflow for the quantification of phthalates in a solid matrix using GC-MS with an internal standard.

Logical Relationships in Analytical Workflow

The diagram above illustrates the sequential and logical progression of steps involved in a typical quantitative analysis of phthalates. The process is divided into three main stages: Sample Preparation, GC-MS Analysis, and Data Processing. Each step is a prerequisite for the next, ensuring the accuracy and reliability of the final results. The inclusion of the deuterated internal standard at an early stage of the sample preparation is crucial for correcting any variations in extraction efficiency and instrument response.

References

- 1. Phthalic acid, bis-4-methyl-2-pentyl ester-d4 | TargetMol [targetmol.com]

- 2. accustandard.com [accustandard.com]

- 3. scbt.com [scbt.com]

- 4. Bis(4-Methyl-2-pentyl) Phthalate | 84-63-9 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Dipentyl phthalate | C18H26O4 | CID 8561 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Deuterated Bis(4-Methyl-2-pentyl) Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of deuterated Bis(4-Methyl-2-pentyl) Phthalate (B1215562) (d-BMPP), a valuable internal standard for mass spectrometry-based bioanalytical studies. The deuterium-labeled phthalate ring provides a distinct mass shift, enabling precise quantification of the parent compound in complex biological matrices. This guide outlines the synthetic pathway, experimental protocols, and key analytical data.

Core Synthesis Pathway

The synthesis of deuterated Bis(4-Methyl-2-pentyl) Phthalate is a two-step process. The first step involves the preparation of deuterated phthalic anhydride (B1165640), the key isotopic labeling precursor. This is followed by the esterification of the deuterated phthalic anhydride with 4-methyl-2-pentanol (B46003) to yield the final product.

Experimental Protocols

Step 1: Synthesis of Deuterated Phthalic Anhydride (Phthalic Anhydride-d4)

The synthesis of deuterated phthalic anhydride can be achieved through the oxidation of deuterated o-xylene (B151617). While various methods exist for this transformation, a common approach involves catalytic oxidation.

Materials:

-

Vanadium pentoxide (V₂O₅) catalyst

-

Oxygen or air

-

Suitable solvent (e.g., a high-boiling inert solvent)

Procedure:

-

In a suitable reactor equipped with a gas inlet, condenser, and temperature control, the deuterated o-xylene is subjected to vapor-phase oxidation.

-

A stream of oxygen or air is passed through the heated o-xylene-d10 in the presence of a vanadium pentoxide catalyst.

-

The reaction temperature is maintained in the range of 350-450 °C.

-

The product, deuterated phthalic anhydride, is collected by desublimation or by dissolving the crude product in a suitable solvent followed by recrystallization.

-

The purity of the deuterated phthalic anhydride should be confirmed by melting point analysis and spectroscopic methods (e.g., IR, NMR, and Mass Spectrometry).

Step 2: Esterification of Deuterated Phthalic Anhydride with 4-Methyl-2-pentanol

The esterification of deuterated phthalic anhydride with 4-methyl-2-pentanol is typically carried out using an acid catalyst and involves the removal of water to drive the reaction to completion.

Materials:

-

Deuterated Phthalic Anhydride (Phthalic Anhydride-d4)

-

4-Methyl-2-pentanol

-

Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add deuterated phthalic anhydride (1.0 eq.), 4-methyl-2-pentanol (2.2 eq.), and toluene.

-

Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 0.5-1.0 mol%).

-

Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure deuterated Bis(4-Methyl-2-pentyl) Phthalate.

Data Presentation

| Parameter | Value | Reference |

| Compound Name | Bis(4-Methyl-2-pentyl) Phthalate-d4 | [1][2][3][4] |

| Unlabeled CAS Number | 84-63-9 | [4][5] |

| Deuterated CAS Number | 1398066-13-1 | [5] |

| Molecular Formula | C₂₀H₂₆D₄O₄ | |

| Molecular Weight | 338.49 g/mol | |

| Isotopic Purity | >98% (typical for commercial standards) | |

| Typical Reaction Yield | 70-90% (estimated based on similar esterifications) | |

| Appearance | Colorless to pale yellow oil |

Mandatory Visualizations

Caption: Synthesis workflow for deuterated Bis(4-Methyl-2-pentyl) Phthalate.

Caption: Logical relationship of the synthesis steps.

References

- 1. ez.restek.com [ez.restek.com]

- 2. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]

- 3. Bis(4-Methyl-2-pentyl) Phthalate CAS#: 84-63-9 [m.chemicalbook.com]

- 4. Bis(4-methyl-2-pentyl) phthalate | C20H30O4 | CID 14475857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

In-Depth Technical Guide: Bis(4-Methyl-2-pentyl) Phthalate-d4

This technical guide provides a comprehensive overview of the molecular weight and related technical data for Bis(4-Methyl-2-pentyl) Phthalate-d4, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, outlines detailed experimental protocols for its use as an internal standard, and visualizes relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound is the deuterium-labeled form of Bis(4-Methyl-2-pentyl) Phthalate (B1215562). The incorporation of four deuterium (B1214612) atoms on the benzene (B151609) ring results in a higher molecular weight compared to the unlabeled compound. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio.

| Property | Value | Reference |

| Molecular Formula | C20H26D4O4 | [1] |

| Molecular Weight | 338.47 g/mol | [1] |

| Exact Mass | 338.239 u | [1] |

| Unlabeled Molecular Weight | 334.4 g/mol | |

| Purity | 99 atom % D, min 98% Chemical Purity |

Experimental Protocols

Deuterated phthalates, such as this compound, are commonly used as internal standards in analytical methods to ensure the accuracy and precision of quantification, especially in complex matrices. Below is a generalized experimental protocol for the analysis of phthalates in a liquid sample using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard.

Protocol: Quantification of Phthalates in a Liquid Matrix by GC-MS with a Deuterated Internal Standard

1. Materials and Reagents:

-

Solvents: High-purity hexane (B92381) and acetone.

-

Internal Standard Stock Solution: A solution of this compound in a suitable solvent at a known concentration (e.g., 1 µg/mL).

-

Calibration Standards: A series of solutions containing the unlabeled Bis(4-Methyl-2-pentyl) Phthalate at known concentrations, each spiked with the internal standard at a constant concentration.

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps.

2. Sample Preparation (Liquid-Liquid Extraction):

-

Measure a precise volume of the liquid sample into a separatory funnel.

-

Spike the sample with a known volume of the this compound internal standard stock solution.

-

Add a volume of hexane to the separatory funnel, stopper it, and shake vigorously for 1-2 minutes, periodically venting the pressure.

-

Allow the layers to separate.

-

Drain the aqueous (lower) layer into a clean flask and the organic (upper) layer into a collection vial.

-

Repeat the extraction of the aqueous layer with two additional portions of hexane.

-

Combine all organic extracts.

-

Concentrate the combined organic extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial for analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column suitable for phthalate analysis (e.g., DB-5ms).

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for both the unlabeled phthalate and this compound.

-

4. Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Calculate the same peak area ratio for the unknown samples.

-

Determine the concentration of the analyte in the samples by interpolating from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of phthalates using a deuterated internal standard and GC-MS.

Experimental Workflow for Phthalate Analysis

Signaling Pathways in Phthalate Toxicity

Phthalates are known endocrine-disrupting chemicals that can exert their toxic effects through various signaling pathways. The diagram below illustrates some of the key pathways implicated in phthalate-induced toxicity, including the induction of oxidative stress, inflammation, and apoptosis.[2][3][4] Phthalates can interact with nuclear receptors such as estrogen receptors (ER) and androgen receptors (AR), leading to downstream effects on gene expression.[3] They can also activate signaling cascades involving Nrf2, NF-κB, and PI3K/AKT.[2][3][4]

Key Signaling Pathways in Phthalate Toxicity

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - ProQuest [proquest.com]

- 4. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Bis(4-Methyl-2-pentyl) Phthalate-d4

Bis(4-Methyl-2-pentyl) Phthalate-d4 is a deuterated form of Bis(4-Methyl-2-pentyl) Phthalate (B1215562), a phthalate ester. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. In the context of phthalate standards, this substitution typically occurs on the aromatic benzene (B151609) ring.

Molecular Structure

The structure of this compound is composed of a central phthalate-d4 core to which two 4-methyl-2-pentyl side chains are attached via ester linkages.

-

Phthalate-d4 Core : The core is a 1,2-dicarboxybenzene ring where the four hydrogen atoms on the ring (at positions 3, 4, 5, and 6) are substituted with deuterium. This aromatic ring is the site of deuteration.

-

Ester Linkages : The two carboxyl groups of the phthalic acid are esterified with two molecules of 4-methyl-2-pentanol.

-

Side Chains : The alcohol, 4-methyl-2-pentanol, is a branched six-carbon chain. The attachment to the ester oxygen is at the second carbon (pentan-2-yl), and a methyl group is located on the fourth carbon.

The molecular formula for the non-deuterated compound, Bis(4-Methyl-2-pentyl) Phthalate, is C₂₀H₃₀O₄.[1][2][3] For the deuterated variant, this compound, the molecular formula is C₂₀H₂₆D₄O₄.[4]

Structural Formula Representation

The chemical structure can be represented as follows:

A benzene ring with deuterium atoms at positions 3, 4, 5, and 6. At positions 1 and 2 of the ring, there are two ester groups: -C(=O)O-CH(CH₃)CH₂CH(CH₃)₂.

Key Structural Features

| Feature | Description |

| Chemical Name | This compound |

| Synonyms | Phthalic acid, bis-4-methyl-2-pentyl ester-d4 |

| Molecular Formula | C₂₀H₂₆D₄O₄ |

| Base Compound | Bis(4-Methyl-2-pentyl) Phthalate |

| Base Compound CAS | 146-50-9, 84-63-9[1][2][5][6][7] |

| Isotopic Label | Deuterium (d4) on the phthalate ring |

Due to the nature of this compound as a deuterated analytical standard, extensive literature on biological signaling pathways or detailed experimental protocols, beyond its use in analytical chemistry (e.g., as an internal standard in mass spectrometry), is not available. Therefore, the creation of diagrams for signaling pathways or experimental workflows is not applicable.

References

- 1. BIS(4-METHYL-2-PENTYL)PHTHALATE | 146-50-9 [chemnet.com]

- 2. accustandard.com [accustandard.com]

- 3. Bis(4-methyl-2-pentyl) phthalate | C20H30O4 | CID 14475857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phthalic acid, bis-4-methyl-2-pentyl ester-d4 | TargetMol [targetmol.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Page loading... [guidechem.com]

- 7. scbt.com [scbt.com]

Bis(4-Methyl-2-pentyl) Phthalate-d4 safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and technical data for Bis(4-Methyl-2-pentyl) Phthalate-d4. It is important to note that a complete Safety Data Sheet (SDS) specifically for the deuterated form was not publicly available at the time of this writing. The safety and toxicological information presented here is largely based on data for the non-deuterated form, Bis(4-Methyl-2-pentyl) Phthalate (B1215562). While the toxicological properties are expected to be similar, this assumption should be considered when handling this compound. All laboratory work should be conducted under the guidance of a qualified professional and in accordance with institutional safety protocols.

Chemical and Physical Properties

This compound is the deuterium-labeled form of Bis(4-Methyl-2-pentyl) Phthalate, a member of the phthalate ester class of compounds. Phthalates are commonly used as plasticizers to increase the flexibility, durability, and longevity of plastics. The deuterated form is valuable in research settings, particularly in pharmacokinetic and metabolic studies, where it can be used as an internal standard for quantitative analysis.

Quantitative Data Summary:

| Property | This compound | Bis(4-Methyl-2-pentyl) Phthalate |

| CAS Number | 1398066-13-1 | 146-50-9, 84-63-9 |

| Molecular Formula | C₂₀H₂₆D₄O₄ | C₂₀H₃₀O₄ |

| Molecular Weight | 338.47 g/mol | 334.45 g/mol [1] |

| Appearance | Solid | Colorless liquid |

| Boiling Point | Not available | 341.5 °C at 760 mmHg |

| Flash Point | Not available | 180 °C |

| Density | Not available | 1.01 g/cm³ |

Safety and Hazard Information

The non-deuterated form, Bis(4-Methyl-2-pentyl) Phthalate, is classified as a reproductive toxicant. It is crucial to handle the deuterated form with the same level of caution.

GHS Hazard Classification (for non-deuterated form): [2]

| Hazard Class | Category | Hazard Statement |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |

Precautionary Statements:

| Code | Statement |

| P201 | Obtain special instructions before use. |

| P202 | Do not handle until all safety precautions have been read and understood. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P308 + P313 | IF exposed or concerned: Get medical advice/ attention. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Disposal:

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed chemical waste disposal company.

Toxicological Information and Endocrine Disruption

Phthalates, as a class of chemicals, are recognized as endocrine-disrupting chemicals (EDCs). They can interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects. The primary mechanisms of endocrine disruption by phthalates include anti-androgenic activity and inhibition of steroidogenesis.

Mechanism of Endocrine Disruption

The endocrine-disrupting effects of phthalates are primarily attributed to their ability to:

-

Antagonize Androgen Receptors: Phthalates and their metabolites can bind to androgen receptors, blocking the action of natural androgens like testosterone. This can disrupt male reproductive development and function.

-

Inhibit Steroidogenesis: Phthalates can interfere with the synthesis of steroid hormones, including testosterone, by down-regulating the expression of key enzymes in the steroidogenic pathway.

Signaling Pathway

The following diagram illustrates the general signaling pathway for endocrine disruption by phthalates, focusing on the inhibition of steroidogenesis.

Caption: General mechanism of endocrine disruption by phthalates.

Experimental Protocols

In Vitro Steroidogenesis Assay

Objective: To assess the effect of this compound on steroid hormone production.

Methodology:

-

Cell Culture: Human adrenocortical carcinoma (H295R) cells are a commonly used model for studying steroidogenesis. Culture H295R cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Plate cells in multi-well plates and allow them to adhere. Replace the medium with fresh medium containing various concentrations of this compound (dissolved in a suitable solvent like DMSO) and a positive control (e.g., forskolin).

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Hormone Quantification: Collect the cell culture supernatant and quantify the levels of steroid hormones (e.g., testosterone, progesterone, estradiol) using methods such as ELISA or LC-MS/MS.

-

Data Analysis: Compare the hormone levels in the treated groups to the vehicle control to determine the effect of the compound on steroidogenesis.

In Vivo Reproductive Toxicity Study (Conceptual)

Objective: To evaluate the potential reproductive toxicity of this compound in a rodent model.

Methodology:

-

Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats.

-

Dosing: Administer this compound via an appropriate route (e.g., oral gavage) to different groups of animals at various dose levels for a specified duration (e.g., during critical windows of development).

-

Parameters to be Monitored:

-

Males: Anogenital distance in pups, testicular weight, sperm count and motility, and histopathological examination of reproductive organs.

-

Females: Estrous cyclicity, fertility rates, and histopathological examination of reproductive organs.

-

-

Data Analysis: Analyze the collected data for statistically significant differences between the treated and control groups.

Workflow for a Conceptual In Vivo Study:

Caption: Conceptual workflow for an in vivo reproductive toxicity study.

References

An In-depth Technical Guide on the Solubility of Bis(4-Methyl-2-pentyl) Phthalate-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis(4-Methyl-2-pentyl) Phthalate-d4, a deuterated analog of the plasticizer diisohexyl phthalate (B1215562). Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard in analytical chemistry, in toxicology studies, and in the development of drug delivery systems.

Due to the limited availability of specific quantitative solubility data for the deuterated form, this guide leverages data for the closely related non-deuterated compound, diisohexyl phthalate, as a reliable proxy. Phthalate esters, as a class, exhibit predictable solubility behavior based on their structure, being generally soluble in organic solvents and sparingly soluble in water.

Core Principles of Phthalate Solubility

The solubility of phthalate esters is governed by the "like dissolves like" principle.[1][2] These compounds consist of a polar aromatic core and nonpolar alkyl chains. Consequently, their solubility in a given solvent is a balance between these two features.

-

Polar Solvents: While the ester groups contribute some polarity, the long alkyl chains of this compound limit its solubility in highly polar solvents like water.

-

Nonpolar Solvents: The extensive hydrocarbon structure results in good solubility in nonpolar organic solvents such as hexane (B92381) and toluene.[3]

-

Intermediate Polarity Solvents: Solvents with intermediate polarity, such as acetone, ethyl acetate, and various ethers, are also effective at dissolving this compound.[3][4]

Quantitative Solubility Data

| Solvent/Mixture | Reported Solubility of Diisohexyl Phthalate |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL[6] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (requires sonication)[6] |

| 10% DMSO, 90% Corn Oil | 5 mg/mL (requires sonication)[6] |

| Water | Practically insoluble[3] |

| Hexane, Ethyl Acetate, Toluene | Generally soluble (qualitative)[3] |

| Acetone, n-hexane | Good solubility (qualitative)[4] |

Note: The data presented is for diisohexyl phthalate and serves as an estimate for this compound.

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of an organic compound like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent(s) (e.g., hexane, ethyl acetate, acetone, DMSO)

-

Small glass vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the exact weight of the compound added.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a set period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully transfer a known volume of the supernatant (the saturated solution) to a clean, pre-weighed vial. Be cautious not to disturb the solid pellet.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the vial containing the supernatant under a gentle stream of nitrogen.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

The difference in weight will give the mass of the dissolved compound.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic Method (GC-MS):

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated GC-MS method.

-

Dilute the supernatant to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted supernatant by GC-MS and determine the concentration of the solute from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Visualization of Analytical Workflow

The analysis of phthalates in a sample matrix typically follows a standardized workflow from sample preparation to instrumental analysis. The following diagram illustrates this logical process.

Caption: Workflow for Phthalate Analysis by GC-MS.

References

Technical Guide: Bis(4-Methyl-2-pentyl) Phthalate-d4 Certified Reference Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(4-methyl-2-pentyl) phthalate (B1215562) is a diester of phthalic acid. The deuterated form, Bis(4-Methyl-2-pentyl) Phthalate-d4, serves as an internal standard for the quantification of bis(4-methyl-2-pentyl) phthalate in various matrices. Its use is critical in analytical chemistry, particularly in chromatography-mass spectrometry techniques, to correct for analyte losses during sample preparation and instrumental analysis. This certified reference material (CRM) ensures the accuracy and reliability of these quantitative methods.

Physicochemical Properties

The fundamental properties of this compound are essential for its application as a certified reference material. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1398066-13-1 | [1] |

| Molecular Formula | C₂₀H₂₆D₄O₄ | |

| Molecular Weight | 338.47 g/mol | |

| Appearance | Solid | |

| Storage Temperature | -20°C |

Quantitative Data

Certified reference materials are accompanied by a Certificate of Analysis that provides crucial quantitative data regarding their purity, concentration, and isotopic enrichment. While specific values are lot-dependent, the following table illustrates the typical data provided for this compound.

| Parameter | Specification |

| Chemical Purity (as non-deuterated) | ≥98% |

| Deuterium Incorporation | >99 atom % D |

| Certified Concentration | 100 µg/mL in Methanol (example) |

| Expanded Uncertainty (k=2) | ± 5 µg/mL (example) |

| Isotopic Distribution | d₀ < 0.5%, d₁ < 1%, d₂ < 5%, d₃ < 15% |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the quantification of phthalates in a sample matrix using a deuterated internal standard.

Detailed GC-MS Protocol for Phthalate Analysis

This protocol is a representative method for the analysis of phthalates in a given matrix.

1. Sample Preparation:

-

Accurately weigh 1 gram of the homogenized sample into a glass centrifuge tube.

-

Spike the sample with a known amount of this compound solution.

-

Add 5 mL of hexane (B92381) and vortex for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Carefully transfer the hexane layer to a clean glass tube.

-

Repeat the extraction twice more with 5 mL of hexane each time.

-

Combine the hexane extracts and concentrate to approximately 0.5 mL under a gentle stream of nitrogen.

-

Reconstitute the sample to a final volume of 1 mL with hexane.

2. GC-MS Instrumental Conditions:

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial 60°C for 1 min, ramp to 220°C at 20°C/min, then to 300°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | m/z 149, 167, 279 for native phthalates; specific ions for d4-standard |

Signaling Pathways and Logical Relationships

The primary role of this compound is not to investigate biological signaling pathways directly, but to ensure the accuracy of measurements of its non-deuterated counterpart, which may be the subject of such investigations. The logical relationship in its use is based on the principle of isotope dilution mass spectrometry.

This diagram illustrates that by adding a known amount of the deuterated standard to a sample containing an unknown amount of the analyte, and assuming that both compounds behave identically during sample processing and analysis, the ratio of their signals from the mass spectrometer can be used to accurately calculate the concentration of the native analyte.

References

Methodological & Application

Application Notes and Protocols for Bis(4-Methyl-2-pentyl) Phthalate-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Bis(4-Methyl-2-pentyl) Phthalate-d4 (BMPP-d4) as an internal standard in the quantitative analysis of phthalates and other related compounds by mass spectrometry.

Introduction

This compound is the deuterium-labeled form of Bis(4-Methyl-2-pentyl) Phthalate (B1215562) (BMPP). Deuterated analogs are ideal internal standards for mass spectrometry-based quantification, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard like BMPP-d4 is its chemical and physical similarity to the analyte of interest. It co-elutes with the non-labeled analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z), allowing for accurate quantification through isotope dilution techniques.

Applications

BMPP-d4 is primarily used as an internal standard for the determination of BMPP and other phthalates in various matrices, including:

-

Environmental Samples: Water, soil, and sediment.

-

Food and Beverages: Alcoholic drinks, bottled water, and edible oils.[1]

-

Consumer Products: Plastics, textiles, and personal care products.

-

Biological Matrices: Urine and serum for human exposure assessment.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₂₆D₄O₄ |

| Molecular Weight | 338.47 g/mol |

| CAS Number | 1398066-13-1 |

| Appearance | Typically exists as a solid at room temperature |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |

Experimental Protocols

The following are generalized protocols for the use of BMPP-d4 as an internal standard in GC-MS and LC-MS/MS analysis. Method optimization and validation are essential for specific applications and matrices.

Protocol 1: Quantification of Phthalates in Liquid Samples (e.g., Beverages) by LC-MS/MS

This protocol is adapted from a method for the analysis of 29 phthalate esters in food simulants and beverages.[2]

1. Materials and Reagents

-

This compound (BMPP-d4)

-

Native phthalate standards

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic acid (LC-MS grade)

-

Sample vials and caps (B75204) (phthalate-free)

2. Standard and Internal Standard Preparation

-

Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of BMPP-d4 in methanol.

-

Internal Standard Working Solution (IS Working): Dilute the IS Stock to a final concentration of 1 µg/mL in methanol. This concentration may need to be optimized based on the expected analyte concentration range.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the native phthalate analytes into a matrix that mimics the sample (e.g., 50% v/v ethanol in water for alcoholic beverages).[2] Add a constant volume of the IS Working solution to each calibration standard to achieve a consistent final concentration (e.g., 10 ng/mL). A typical calibration curve range is 0.025 to 75 ng/mL.[2]

3. Sample Preparation

-

For clear liquid samples like filtered beverages, a simple "dilute and shoot" approach may be sufficient.

-

Pipette a known volume of the sample (e.g., 990 µL) into a sample vial.

-

Add a small, precise volume of the IS Working solution (e.g., 10 µL) to the sample.

-

Vortex the sample to ensure thorough mixing.

-

The sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column, such as a Phenomenex Kinetex Biphenyl (100 x 3 mm, 2.6 µm).[2]

-

Mobile Phase A: Water with 0.5% (v/v) acetic acid.[2]

-

Mobile Phase B: Methanol.[2]

-

Gradient Elution:

Time (min) %A %B 0.01 60 40 2.67 30 70 4.80 30 70 5.33 10 90 13.00 10 90 13.20 60 40 | 20.00 | 60 | 40 |

-

Flow Rate: 0.425 mL/min.[2]

-

Injection Volume: 3 µL.[2]

-

Column Temperature: 25°C.[2]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Ion Source Parameters:

Parameter Value Curtain gas (CUR) 40 psi Collision gas (CAD) Medium IonSpray voltage (ISV) 5500 V Temperature (TEM) 450°C Nebulizer gas (GS1) 40 psi | Heater gas (GS2) | 50 psi |

-

MRM Transitions:

Compound Q1 (m/z) Q3 (m/z) Bis(4-methyl-2-pentyl) phthalate (BMPP) 335.2 149.0 | This compound (BMPP-d4) | 339.2 | 153.0 |

5. Data Analysis

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Quantify the amount of each analyte in the samples using the response ratio from the sample and the calibration curve.

Protocol 2: Quantification of Phthalates in Solid Samples (e.g., Plastics, Textiles) by GC-MS

This protocol provides a general procedure for the analysis of phthalates in solid matrices using solvent extraction followed by GC-MS.

1. Materials and Reagents

-

This compound (BMPP-d4)

-

Native phthalate standards

-

Hexane (GC grade)

-

Dichloromethane (GC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Sample vials and caps (phthalate-free)

2. Standard and Internal Standard Preparation

-

Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of BMPP-d4 in hexane.

-

Internal Standard Working Solution (IS Working): Dilute the IS Stock to a final concentration of 1 µg/mL in hexane.

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of the native phthalate analytes in hexane. Add a constant volume of the IS Working solution to each calibration standard to achieve a consistent final concentration.

3. Sample Preparation (Solvent Extraction)

-

Weigh a known amount of the homogenized solid sample (e.g., 1 g) into a glass centrifuge tube.

-

Add a precise volume of the IS Working solution to the sample.

-

Add a suitable extraction solvent (e.g., 10 mL of a hexane:dichloromethane mixture).

-

Vortex or sonicate the sample for an appropriate time (e.g., 30 minutes) to extract the phthalates.

-

Centrifuge the sample to separate the solid material from the solvent.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process with fresh solvent and combine the extracts.

-

Pass the combined extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC-MS vial.

4. GC-MS Instrumental Conditions

-

GC System: A gas chromatograph equipped with a suitable capillary column.

-

Column: A low-bleed, mid-polarity column such as an Rtx-440 or Rxi-XLB is recommended for good resolution of phthalate isomers.[3] Note that the two isomers of bis(4-methyl-2-pentyl) phthalate may not be resolved on standard columns.[3]

-

Inlet Temperature: 280°C.

-

Injection Mode: Splitless.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min.

-

Ramp 1: 20°C/min to 220°C, hold for 2 min.

-

Ramp 2: 10°C/min to 300°C, hold for 5 min.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For higher sensitivity and selectivity, SIM mode is preferred.

-

Ions to Monitor:

Compound Quantifier Ion (m/z) Qualifier Ion (m/z) Bis(4-methyl-2-pentyl) phthalate (BMPP) 149 167 | This compound (BMPP-d4) | 153 | 171 |

5. Data Analysis

-

Follow the same data analysis procedure as described in the LC-MS/MS protocol.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of Bis(4-Methyl-2-pentyl) Phthalate (BMPP). While the data is for the native compound, the use of BMPP-d4 as an internal standard is crucial for achieving this level of performance.

Table 1: LC-MS/MS Method Performance [2]

| Parameter | Value |

| Calibration Curve Range | 0.025 - 75 ng/mL |

| Regression | Linear (weighting of 1/x) |

| Correlation Coefficient (r) | ≥ 0.99 |

| In-vial LOQ | 0.025 - 15 ng/mL |

| Accuracy at LOQ | ±30% |

| Precision (%CV) at LOQ | <30% |

Table 2: GC-MS Method Performance [4]

| Parameter | Value |

| Limit of Detection (LOD) | 50 ppb |

| Limit of Quantification (LOQ) | 250 ppb |

Mandatory Visualizations

Caption: LC-MS/MS workflow for phthalate quantification.

Caption: GC-MS workflow for phthalate analysis in solids.

Caption: Principle of isotope dilution mass spectrometry.

References

Application Note: Quantitative Analysis of Bis(4-Methyl-2-pentyl) Phthalate in Human Serum using Isotope Dilution Mass Spectrometry with Bis(4-Methyl-2-pentyl) Phthalate-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(4-Methyl-2-pentyl) Phthalate (B1215562) is a phthalate ester used in various consumer products, leading to potential human exposure. Accurate and precise quantification of this compound in biological matrices is crucial for exposure assessment and toxicological studies. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard to correct for sample matrix effects and variations during sample preparation and analysis.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of Bis(4-Methyl-2-pentyl) Phthalate in human serum using Bis(4-Methyl-2-pentyl) Phthalate-d4 as the internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique.[2] It involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample at the beginning of the analytical process.[1][4] This "isotopic spike" behaves chemically identically to the endogenous analyte throughout sample extraction, purification, and analysis. The mass spectrometer distinguishes between the native analyte and the isotopically labeled standard based on their mass-to-charge ratio (m/z).[2] By measuring the ratio of the signal from the native analyte to the signal from the internal standard, the concentration of the native analyte in the original sample can be precisely calculated, effectively nullifying any analyte loss during sample processing.

Experimental Workflow

The overall experimental workflow for the quantification of Bis(4-Methyl-2-pentyl) Phthalate in human serum is depicted below.

Caption: Experimental workflow for the IDMS-based quantification of Bis(4-Methyl-2-pentyl) Phthalate.

Materials and Reagents

-

Analytes and Internal Standard:

-

Solvents and Reagents:

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Human Serum (phthalate-free)

-

-

Consumables:

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

-

Autosampler vials with caps

-

Pipette tips

-

Microcentrifuge tubes

-

Experimental Protocol

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bis(4-Methyl-2-pentyl) Phthalate and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to prepare intermediate stock solutions of 10 µg/mL for both the analyte and the internal standard.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte intermediate stock solution with phthalate-free human serum to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound intermediate stock solution with methanol to prepare a 50 ng/mL spiking solution.

Sample Preparation

-

Spiking: To 500 µL of each serum sample, calibration standard, and quality control (QC) sample, add 10 µL of the 50 ng/mL this compound internal standard spiking solution.

-

Equilibration: Vortex the samples for 30 seconds and allow them to equilibrate for 30 minutes at room temperature.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the equilibrated sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution: Elute the analyte and internal standard from the SPE cartridge with 2 mL of acetonitrile into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Bis(4-Methyl-2-pentyl) Phthalate | 335.2 | 149.1 | 25 |

| This compound | 339.2 | 153.1 | 25 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument used.

Data Analysis and Quantification

The concentration of Bis(4-Methyl-2-pentyl) Phthalate in the samples is determined by constructing a calibration curve. This is done by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this calibration curve using the measured peak area ratio.

Performance Characteristics (Hypothetical Data)

The following tables summarize the expected performance characteristics of this method based on similar analyses for other phthalates.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| Bis(4-Methyl-2-pentyl) Phthalate | 0.1 - 100 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |

| Low | 1 | 0.98 ± 0.07 | 98.0 | 7.1 |

| Medium | 10 | 10.3 ± 0.5 | 103.0 | 4.9 |

| High | 50 | 48.9 ± 2.1 | 97.8 | 4.3 |

Table 3: Recovery and Limit of Detection

| Parameter | Value |

| Extraction Recovery | 85 - 105% |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

Phthalate Metabolism and Biomonitoring Context

Phthalates are primarily metabolized in the body through a two-phase process. Initially, the parent diester is hydrolyzed by lipases and esterases to its corresponding monoester.[10][11][12][13] This monoester can then undergo further oxidative metabolism to form more hydrophilic compounds, which are subsequently excreted, primarily in the urine.[11][13] Biomonitoring of phthalate exposure is therefore often conducted by measuring the urinary concentrations of these metabolites.[11][12][13] The IDMS method described here for the parent compound in serum is critical for toxicokinetic studies and for understanding the internal dose immediately following exposure.

Caption: Generalized metabolic pathway of phthalate esters in the human body.

Conclusion

This application note provides a comprehensive and detailed protocol for the accurate and precise quantification of Bis(4-Methyl-2-pentyl) Phthalate in human serum using IDMS with this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high-quality data by correcting for matrix effects and procedural losses, making this method highly suitable for clinical research, toxicology, and exposure assessment studies.

References

- 1. osti.gov [osti.gov]

- 2. benchchem.com [benchchem.com]

- 3. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. ez.restek.com [ez.restek.com]

- 6. accustandard.com [accustandard.com]

- 7. Bis(4-methyl-2-pentyl) phthalate | C20H30O4 | CID 14475857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. This compound | Isotope-Labeled Compounds | 1398066-13-1 | Invivochem [invivochem.com]

- 10. mdpi.com [mdpi.com]

- 11. Integrating Biomonitoring Exposure Data into the Risk Assessment Process: Phthalates [Diethyl Phthalate and Di(2-ethylhexyl) Phthalate] as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review of Biomonitoring of Phthalate Exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. library.dphen1.com [library.dphen1.com]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Phthalates Using Bis(4-Methyl-2-pentyl) Phthalate-d4

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of various phthalates in diverse sample matrices. The protocol utilizes Bis(4-Methyl-2-pentyl) Phthalate-d4 as an internal standard to ensure high accuracy and precision through isotope dilution. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for researchers, scientists, and professionals in drug development and environmental analysis who require reliable trace-level quantification of these ubiquitous plasticizers.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of plastics.[1] Due to their widespread use, they are common environmental contaminants and have been detected in various consumer products, leading to human exposure.[1] Concerns over the potential endocrine-disrupting effects of certain phthalates have prompted regulatory bodies worldwide to establish limits for their presence in food, beverages, and consumer goods.[2] Consequently, sensitive and reliable analytical methods are crucial for monitoring phthalate (B1215562) levels.

LC-MS/MS has become the preferred technique for phthalate analysis due to its high selectivity and sensitivity, often requiring minimal sample preparation and eliminating the need for derivatization that is common in gas chromatography-based methods.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the analysis of a range of common phthalates, with a focus on a streamlined "dilute and shoot" sample preparation method that is applicable to liquid samples and can be adapted for solid matrices through an initial extraction step.

Experimental Protocols

Materials and Reagents

-

Standards: Analytical standards of target phthalates and the internal standard, this compound, were procured from certified suppliers.

-

Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.

-

Additives: Ammonium (B1175870) acetate (B1210297) and acetic acid (or formic acid) of high purity.

-

Vials: Use glass or polypropylene (B1209903) vials to minimize phthalate contamination.

Standard and Sample Preparation

2.1. Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each phthalate and the internal standard in methanol.

-

Working Standard Solutions: Prepare a mixed working standard solution containing all target phthalates at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with methanol.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) in methanol.

-

Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate amounts of the mixed working standard solution into a phthalate-free matrix (e.g., clean water or a representative blank matrix) and adding a constant concentration of the internal standard spiking solution. A typical calibration range is 0.1 to 100 ng/mL.

2.2. Sample Preparation ("Dilute and Shoot" for Liquid Samples)

-

To 1 mL of the liquid sample, add a specific volume of the internal standard spiking solution to achieve a final concentration within the calibration range (e.g., 10 ng/mL).

-

Vortex the sample for 30 seconds.

-

If necessary, centrifuge the sample to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Note on Solid Samples: For solid samples, an initial extraction step is required. A common approach is ultrasonic extraction with a suitable solvent like methanol or a mixture of hexane (B92381) and acetone.[3] The resulting extract can then be treated as a liquid sample.

LC-MS/MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument in use.

3.1. Liquid Chromatography (LC)

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A reversed-phase C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm) is recommended for good separation of phthalates.

-

Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Column Temperature: 40 °C.

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 40 |

| 1.0 | 40 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 40 |

| 12.0 | 40 |

3.2. Mass Spectrometry (MS)

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes the MRM transitions and typical retention times for a selection of common phthalates and the internal standard. Collision energies (CE) and other compound-specific parameters should be optimized on the instrument being used.

| Analyte | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Internal Standard | ||||

| This compound | BMPP-d4 | 339.2 | 153.0 | ~6.5 |

| Target Phthalates | ||||

| Dimethyl Phthalate | DMP | 195.1 | 163.1 | ~4.2 |

| Diethyl Phthalate | DEP | 223.1 | 149.1 | ~4.8 |

| Di-n-butyl Phthalate | DBP | 279.2 | 149.1 | ~5.9 |

| Benzyl Butyl Phthalate | BBP | 313.2 | 149.1 | ~6.2 |

| Bis(2-ethylhexyl) Phthalate | DEHP | 391.3 | 149.1 | ~7.8 |

| Di-n-octyl Phthalate | DNOP | 391.3 | 149.1 | ~8.2 |

| Diisononyl Phthalate | DINP | 419.3 | 149.1 | ~8.5 |

| Diisodecyl Phthalate | DIDP | 447.4 | 149.1 | ~9.1 |

| Bis(4-Methyl-2-pentyl) Phthalate | BMPP | 335.2 | 149.0 | ~6.5 |

Retention times are approximate and will vary depending on the specific LC system and conditions.

Mandatory Visualization

The following diagram illustrates the general workflow for the LC-MS/MS analysis of phthalates.

Caption: Workflow for the LC-MS/MS analysis of phthalates.

Conclusion

The LC-MS/MS method presented in this application note provides a sensitive, selective, and reliable approach for the quantification of phthalates in various samples. The use of this compound as an internal standard ensures high accuracy and reproducibility. The streamlined sample preparation protocol allows for high-throughput analysis, making this method well-suited for routine monitoring in quality control and research laboratories.

References

Application Notes and Protocols for Sample Preparation in Phthalate Analysis using Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates, or phthalate (B1215562) esters, are synthetic chemicals widely utilized as plasticizers to improve the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1] Their prevalence in a vast array of consumer and industrial products—including food packaging, medical devices, toys, and personal care products—leads to widespread human exposure through ingestion, inhalation, and dermal contact.[1] Growing concerns about their potential adverse health effects as endocrine-disrupting chemicals (EDCs) have spurred regulatory scrutiny and the demand for sensitive and reliable analytical methods.[1]

The accurate and precise measurement of phthalates is challenged by the complexity of sample matrices and the potential for contamination during sample handling.[1] The use of deuterated internal standards, which are isotopically labeled analogs of the target phthalates, in conjunction with chromatographic techniques like gas chromatography-mass spectrometry (GC-MS), is a well-established and highly effective approach to overcome these challenges.[1] This isotope dilution mass spectrometry (IDMS) technique is considered the gold standard for the quantitative analysis of organic micropollutants.[1] By spiking a sample with a known amount of a deuterated standard before preparation, it is possible to compensate for analyte loss during extraction and cleanup, and to correct for matrix-induced signal suppression or enhancement.[1]

These application notes provide detailed protocols for the sample preparation and analysis of phthalates in various matrices using deuterated internal standards, offering a robust framework for obtaining high-quality data.

Data Presentation: Quantitative Performance Metrics

The following tables summarize key performance data from various studies, demonstrating the effectiveness of methods employing deuterated standards for phthalate analysis.

Table 1: Recovery Rates of Deuterated Phthalates

| Deuterated Phthalate | Matrix | Extraction Method | Recovery Rate (%) |

| Various PAEs-d4 | Indoor Air | Solid-Phase Extraction (SDB cartridge) | 85.9 - 100[2] |

| Various PAEs-d4 | Indoor Air | Solid-Phase Extraction (ODS filter) | > 89.7[1] |

| di-n-hexyl-phthalate-d₄ (surrogate) | Coffee Brew | Liquid-Liquid Extraction | > 78 (often ~100)[1] |

| All PPs-d4 | Water | Liquid-Liquid Extraction (Dichloromethane) | High[3] |

| Short-chain (e.g., DMP, DEP)-d4 | Water | Liquid-Liquid Extraction (n-hexane) | Poor[3] |

| 16 Phthalate Analytes | Chinese Spirits | Liquid-Liquid Extraction | 94.3 - 105.3[4][5] |

| Phthalate Metabolites | Human Serum | Solid-Phase Extraction (Automated) | 80 - 99[6] |

Table 2: Method Detection and Quantification Limits

| Phthalate | Matrix | Method Detection Limit (MDL) | Limit of Quantification (LOQ) |

| Various PAEs | Indoor Air | 0.40 - 45.0 ng/m³[1] | - |

| Various PAEs | Coffee Brew | - | 5 - 20 µg/L[1] |

| 16 Phthalate Analytes | Chinese Spirits | < 10.0 ng/g[4][5] | - |

| 10 Phthalate Compounds | Non-alcoholic Beverages | 0.5 - 1.0 ng/L | 1.5 - 3.0 ng/L[7] |

| Phthalate Metabolites | Urine | - | MMP: 0.15-100 ng, MEP/MnBP: 0.11-100 ng, MEHP: 0.087-100 ng (per 2 µL injection)[8] |

| Six Phthalate Esters | Water | 0.006 - 0.17 µg/l[9] | - |

Experimental Workflows and Protocols

To minimize the risk of contamination, all glassware should be meticulously cleaned, rinsed with acetone (B3395972) and hexane (B92381), and contact with plastic materials should be strictly avoided.[1][10]

Protocol 1: Phthalate Analysis in Liquid Samples (e.g., Beverages, Water)

This protocol is based on liquid-liquid extraction (LLE) and is suitable for a variety of liquid matrices.[1]

Materials and Reagents:

-

Solvents: n-hexane, dichloromethane (B109758) (high purity)[3][7]

-

Deuterated Internal Standard Stock Solution

-

Calibration Standards

-

Glassware: Volumetric flasks, separatory funnels, centrifuge tubes, vials with PTFE-lined caps[1]

-

Sodium Sulfate (B86663) (anhydrous)

-

Nitrogen gas supply

Procedure:

-

Sample Preparation: Measure a known volume of the liquid sample into a separatory funnel.

-

Spiking: Add a precise volume of the deuterated internal standard solution to the sample.

-

Extraction: Add a specified volume of n-hexane (or dichloromethane for broader analyte recovery) and shake vigorously for several minutes.[3][7] Allow the layers to separate.

-

Collection: Drain the organic layer into a clean flask. Repeat the extraction process two more times and combine the organic extracts.[11]

-